molecular formula C29H26ClFN4O4S B585334 Lapatinib-13C2,15N CAS No. 1246819-07-7

Lapatinib-13C2,15N

Cat. No.: B585334
CAS No.: 1246819-07-7
M. Wt: 584.0 g/mol
InChI Key: BCFGMOOMADDAQU-GROHAHKRSA-N
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Description

Lapatinib-13C2,15N is a stable isotope-labeled compound of lapatinib, which is a dual tyrosine kinase inhibitor targeting both the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2). This compound is primarily used in scientific research to study the pharmacokinetics and metabolism of lapatinib in biological systems .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lapatinib involves several key steps, including the construction of the quinazoline ring, nucleophilic substitution, and biaryl cross-coupling reactions. One of the improved methods for synthesizing lapatinib involves the Meerwein reaction, which is used for the aryl C-C bond formation step, avoiding costly boronate coupling chemistry .

Industrial Production Methods

Industrial production of lapatinib typically involves a multi-step synthesis process that includes the preparation of intermediates and the final coupling reactions. The process is designed to be scalable and cost-effective, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Lapatinib-13C2,15N undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various intermediates that are further processed to yield the final lapatinib compound .

Mechanism of Action

Lapatinib-13C2,15N exerts its effects by inhibiting the tyrosine kinase domains of both EGFR and HER2. It binds to the intracellular phosphorylation domain, preventing receptor autophosphorylation upon ligand binding. This inhibition blocks the activation of downstream signaling pathways, leading to reduced tumor cell proliferation and survival .

Comparison with Similar Compounds

Properties

CAS No.

1246819-07-7

Molecular Formula

C29H26ClFN4O4S

Molecular Weight

584.0 g/mol

IUPAC Name

N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[5-[(2-methylsulfonyl(1,2-13C2)ethyl(15N)amino)methyl]furan-2-yl]quinazolin-4-amine

InChI

InChI=1S/C29H26ClFN4O4S/c1-40(36,37)12-11-32-16-23-7-10-27(39-23)20-5-8-26-24(14-20)29(34-18-33-26)35-22-6-9-28(25(30)15-22)38-17-19-3-2-4-21(31)13-19/h2-10,13-15,18,32H,11-12,16-17H2,1H3,(H,33,34,35)/i11+1,12+1,32+1

InChI Key

BCFGMOOMADDAQU-GROHAHKRSA-N

Isomeric SMILES

CS(=O)(=O)[13CH2][13CH2][15NH]CC1=CC=C(O1)C2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=CC(=CC=C5)F)Cl

SMILES

CS(=O)(=O)CCNCC1=CC=C(O1)C2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=CC(=CC=C5)F)Cl

Canonical SMILES

CS(=O)(=O)CCNCC1=CC=C(O1)C2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=CC(=CC=C5)F)Cl

Synonyms

N-[3-Chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[5-[[[2-(methylsulfonyl)ethyl]amino]methyl]-2-furanyl]-4-quinazolinamine-13C2,15N;  GSK 572016-13C2,15N;  GW 572016-13C2,15N;  GW 572016X-13C2,15N; 

Origin of Product

United States

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